molecular formula C11H12O3 B6256318 3-benzyloxetane-3-carboxylic acid CAS No. 1268058-26-9

3-benzyloxetane-3-carboxylic acid

Cat. No.: B6256318
CAS No.: 1268058-26-9
M. Wt: 192.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxetane-3-carboxylic acid is an organic compound featuring a four-membered oxetane ring substituted with a benzyl group and a carboxylic acid group The oxetane ring is known for its strained structure, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyloxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the benzyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the intramolecular cyclization of a hydroxy acid derivative can yield the oxetane ring .

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and catalytic processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyloxetane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl oxetane derivatives, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

3-Benzyloxetane-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research investigates its use in drug development, particularly for designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-benzyloxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in ring-opening reactions and form intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 3-Benzyloxetane-3-carboxylic acid is unique due to the combination of the benzyl group and the carboxylic acid group on the oxetane ring.

Properties

CAS No.

1268058-26-9

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.